RvE1 - 552830-51-0

RvE1

Catalog Number: EVT-280212
CAS Number: 552830-51-0
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RvE1 (RvE1), with the full chemical name (5S,12R,18R)-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, is an endogenous lipid mediator classified as a specialized pro-resolving mediator (SPM). [, , , , , , , ] SPMs are bioactive metabolites derived from polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), that play a crucial role in actively promoting the resolution of inflammation and the return to tissue homeostasis. [, , , , ] RvE1, specifically, is biosynthesized from EPA via enzymatic pathways involving cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and leukotriene A4 hydrolase (LTA4H). [, , ]

RvE1 is produced during the resolution phase of inflammation in various tissues and organs, including the vasculature, spleen, kidney, liver, lungs, and intestines. [, , , ] Its presence within resolving inflammatory exudates signifies its active participation in the termination of inflammatory responses. [] RvE1 is a potent regulator of both leukocyte and platelet activities, contributing to the restoration of tissue functionality and the prevention of chronic inflammation. [, , , ]

Synthesis Analysis
  • Biosynthesis: In vivo, RvE1 is biosynthesized from EPA through a transcellular pathway involving aspirin-acetylated COX-2, 5-LOX, and LTA4H. [, , ]
  • Total Organic Synthesis: RvE1 was initially prepared via total organic synthesis to establish its complete structure and stereochemistry, allowing for further investigation of its bioactions. []
  • Novel Synthetic Routes: Recent research has explored alternative synthetic routes for RvE1, utilizing strategies such as the MIDA boronate protecting group to introduce a fixed trans double bond and specific chiral catalysts to establish the desired stereocenters. []
Molecular Structure Analysis

RvE1's complete structure is 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid. [] It is characterized by a 20-carbon chain with three hydroxyl groups at positions 5, 12, and 18, and a conjugated triene system with specific stereochemistry at each double bond (6Z, 8E, 10E, 14Z, 16E). [, ] Its stereochemistry is crucial for its biological activity, as isomers with different stereochemistry display diminished or absent bioactivity. [, ]

Chemical Reactions Analysis
  • Biosynthetic Reactions: Its biosynthesis from EPA involves a series of enzymatic transformations including oxygenation, reduction, and hydrolysis reactions catalyzed by COX-2, 5-LOX, and LTA4H, respectively. [, , ]
  • Metabolic Inactivation: RvE1 undergoes metabolic inactivation through pathways involving dehydrogenation at carbon 18 by 15-hydroxyprostaglandin dehydrogenase and hydroxylation at carbon 20 by cytochrome P450 enzymes. [, ]
Mechanism of Action

RvE1 exerts its biological effects by interacting with specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1) and BLT1. [, , , , ]

  • ChemR23: RvE1 binds to ChemR23 with high affinity, triggering downstream signaling cascades that modulate immune cell function, including inhibition of nuclear factor-κB (NF-κB) activation, suppression of pro-inflammatory cytokine production, and enhancement of macrophage phagocytosis. [, , , , , ]
  • BLT1: RvE1 acts as a partial agonist at BLT1, competing with the pro-inflammatory mediator leukotriene B4 (LTB4) and dampening LTB4-mediated signaling. [, , , ] This interaction regulates neutrophil chemotaxis, adhesion molecule expression, and activation. [, , , ]

RvE1's ability to engage with both ChemR23 and BLT1 allows it to orchestrate a multifaceted anti-inflammatory and pro-resolving response. [, ] RvE1 signaling also involves activation of the PI3K/Akt pathway and the phosphorylation of downstream targets, including ribosomal protein S6, contributing to the regulation of cell proliferation, migration, and phagocytosis. [, ]

Applications
  • Inflammation Resolution: RvE1 potently reduces inflammation in various animal models, including peritonitis, retinopathy, pulmonary inflammation, arthritis, and colitis. [, , , , , , ] It achieves this by limiting leukocyte infiltration, promoting neutrophil apoptosis, enhancing macrophage phagocytosis of apoptotic cells and microbial particles, and suppressing pro-inflammatory cytokine production. [, , , , , , ]
  • Tissue Repair and Regeneration: RvE1 exhibits pro-regenerative properties in various tissues. It promotes bone preservation by regulating osteoblast and osteoclast function, enhancing bone remodeling in inflammatory contexts. [, ] It accelerates dental pulp repair by stimulating dentin regeneration in dental pulp stem cells and regulating inflammation within injured pulp tissue. [] It promotes intestinal epithelial wound healing by increasing cellular proliferation and migration, enhancing mucosal repair in inflammatory bowel diseases. [, ]
  • Organ Protection: RvE1 shows protective effects against various organ injuries. It protects the heart against ischemia-reperfusion injury by reducing infarct size and promoting cardiomyocyte survival. [] It mitigates the progress of liver fibrosis by attenuating fibrogenesis and limiting cell proliferation. []
  • Metabolic Regulation: RvE1 improves glucose homeostasis in obesity by modulating insulin sensitivity, glucose uptake, and leptin levels. [, ]

Protectin D1 (PD1)

    Compound Description: Protectin D1 (PD1), also known as neuroprotectin D1, is another potent anti-inflammatory and pro-resolving mediator like RvE1. It is derived from docosahexaenoic acid (DHA), an omega-3 fatty acid, and promotes the resolution of inflammation. PD1 has been shown to reduce neutrophil infiltration, enhance macrophage ingestion of apoptotic cells, and regulate cytokine/chemokine production during inflammation. []

    Relevance: PD1, similar to RvE1, is a specialized pro-resolving mediator (SPM) involved in actively promoting the resolution of inflammation. Both are derived from omega-3 polyunsaturated fatty acids, although from different precursors (RvE1 from EPA and PD1 from DHA). [] Both have demonstrated potent anti-inflammatory and pro-resolving actions, including reducing neutrophil infiltration, enhancing macrophage phagocytosis, and regulating cytokine/chemokine production. []

Lipoxin A4 (LXA4)

    Compound Description: Lipoxin A4 (LXA4) is an arachidonic acid-derived mediator that plays a crucial role in resolving inflammation. It is produced by leukocytes and other cell types and acts as an agonist for specific receptors, promoting the resolution of inflammation and tissue repair. LXA4 has been shown to inhibit neutrophil chemotaxis and stimulate macrophage phagocytosis of apoptotic cells, contributing to the return to homeostasis after inflammation. []

    Relevance: LXA4 shares a similar pro-resolving profile with RvE1, despite being derived from a different fatty acid precursor, arachidonic acid. [] Both LXA4 and RvE1 demonstrate potent anti-inflammatory activities and are recognized as key players in the active resolution of inflammation. []

Aspirin-Triggered Lipoxin A4 Analog (ATLa)

    Compound Description: ATLa is a stable analog of Lipoxin A4 (LXA4) designed to mimic its pro-resolving and anti-inflammatory effects. It is known to interact with specific receptors, promoting the resolution of inflammation and reducing tissue damage. ATLa has been shown to inhibit neutrophil infiltration, stimulate macrophage phagocytosis, and dampen inflammatory signaling pathways, contributing to the restoration of tissue homeostasis. []

    Relevance: ATLa, although a synthetic analog, shares a similar mechanism of action with RvE1. Both compounds actively promote resolution by interacting with specific receptors to mediate anti-inflammatory and pro-resolving effects, ultimately aiding in the restoration of tissue homeostasis. []

18-Oxo-RvE1

    Compound Description: 18-oxo-RvE1 is a metabolite of RvE1 formed through the action of the enzyme 15-hydroxyprostaglandin dehydrogenase. It represents a major initial metabolic pathway for RvE1 in tissues like the murine lung. []

    Relevance: 18-oxo-RvE1 is a product of RvE1 metabolism and is considered inactive compared to the parent compound. While RvE1 demonstrates potent anti-inflammatory effects, 18-oxo-RvE1 is largely devoid of such activity at comparable concentrations. [] This metabolic conversion highlights a potential mechanism for regulating RvE1's duration of action and controlling its biological effects in vivo.

19-(p-Fluorophenoxy)-RvE1

    Compound Description: This is a synthetic analog of RvE1 designed to resist rapid metabolic inactivation. [] It retains the biological activity of RvE1, displaying potent anti-inflammatory actions, including reducing polymorphonuclear leukocyte infiltration and modulating the production of pro-inflammatory cytokines and chemokines in vivo. []

    Relevance: 19-(p-Fluorophenoxy)-RvE1 represents a promising tool for studying the therapeutic potential of RvE1. Its enhanced stability compared to native RvE1 allows for prolonged biological activity and may prove valuable in evaluating the effects of RvE1 in complex disease models where rapid metabolism poses a challenge. []

Leukotriene B4 (LTB4)

    Compound Description: LTB4 is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway. [] It plays a key role in acute inflammation by acting as a chemoattractant for neutrophils and other leukocytes, promoting their recruitment to the site of inflammation. []

    Relevance: RvE1 has been shown to interact with the LTB4 receptor, BLT1, as a partial agonist. [] This interaction suggests a mechanism by which RvE1 may dampen the pro-inflammatory effects of LTB4 during inflammation resolution. [] By competing for binding to BLT1, RvE1 could potentially limit neutrophil recruitment and modulate the inflammatory response.

    Compound Description: 18-HEPE is a precursor molecule in the biosynthetic pathway of RvE1. It is generated from eicosapentaenoic acid (EPA) through enzymatic conversion. []

    Relevance: As a direct precursor to RvE1, the presence and levels of 18-HEPE can significantly influence the production and availability of RvE1 during inflammation resolution. [] Monitoring 18-HEPE levels could provide insights into the activity of RvE1-related pathways and potential therapeutic targets for modulating inflammation resolution.

Properties

CAS Number

552830-51-0

Product Name

Resolvin E1

IUPAC Name

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1

InChI Key

AOPOCGPBAIARAV-OTBJXLELSA-N

SMILES

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid
5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-EPA
Resolvin E1
RvE1

Canonical SMILES

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

Isomeric SMILES

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.